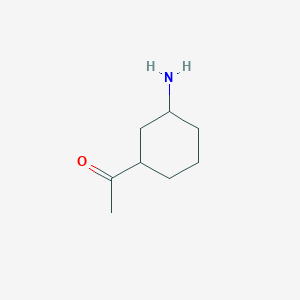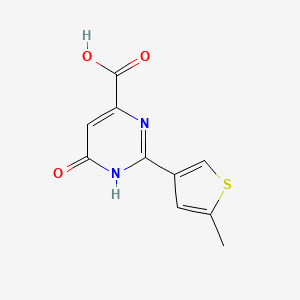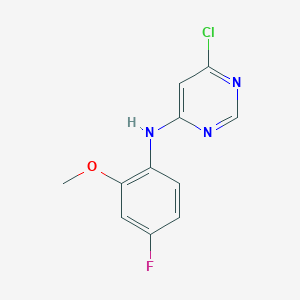![molecular formula C9H13Cl2N3O B13485580 [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)
[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride is a compound that features both furan and imidazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate imidazole precursor.
Final Assembly and Purification: The final compound is obtained by combining the furan and imidazole intermediates under controlled conditions, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(Furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: Both the furan and imidazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenated compounds and strong bases or acids for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Imidazolines and reduced imidazole derivatives.
Substitution: Various substituted furan and imidazole compounds.
Wissenschaftliche Forschungsanwendungen
[(Furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
[(Furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride can be compared with other similar compounds such as:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: An antimicrobial agent with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Uniqueness
The unique combination of furan and imidazole rings in this compound provides it with distinct chemical and biological properties that are not commonly found in other compounds .
Eigenschaften
Molekularformel |
C9H13Cl2N3O |
|---|---|
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
1-(furan-2-yl)-N-(1H-imidazol-2-ylmethyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3O.2ClH/c1-2-8(13-5-1)6-10-7-9-11-3-4-12-9;;/h1-5,10H,6-7H2,(H,11,12);2*1H |
InChI-Schlüssel |
WJSKIPAHBYJVHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CNCC2=NC=CN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


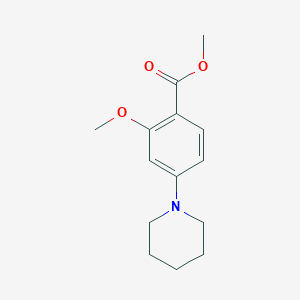
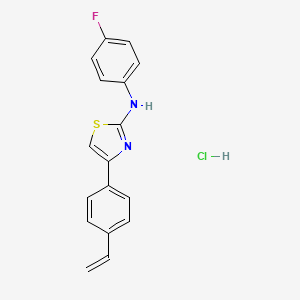
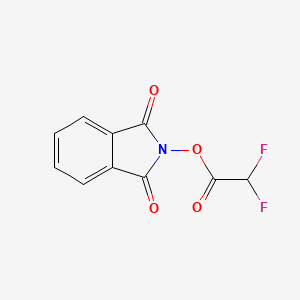
![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)
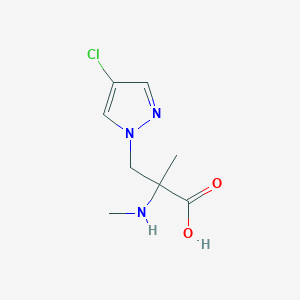
![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
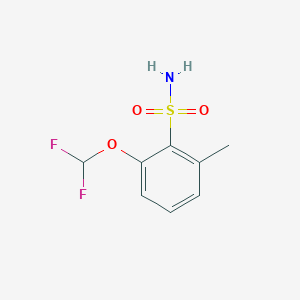
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
